(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol
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Overview
Description
(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol can be achieved through a multi-step organic synthesis process. The key steps involve the formation of the triazole ring, followed by the introduction of the hydroxyethyl and dimethylbutan-2-ylidene groups. Typical reaction conditions may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its triazole moiety, which is known for antifungal and antibacterial properties.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the triazole ring and the hydroxyethyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(1R)-1-[4-[(Z)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol |
InChI |
InChI=1S/C12H22N4O2/c1-7(17)10-13-14-11(8(2)18)16(10)15-9(3)12(4,5)6/h7-8,17-18H,1-6H3/b15-9-/t7-,8+ |
InChI Key |
BEQCWQOVGAXJNX-LMSWNWKTSA-N |
Isomeric SMILES |
C[C@H](C1=NN=C(N1/N=C(/C)\C(C)(C)C)[C@H](C)O)O |
Canonical SMILES |
CC(C1=NN=C(N1N=C(C)C(C)(C)C)C(C)O)O |
Origin of Product |
United States |
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